2,4-Dichloroquinoline-5,8-dione
Description
6,7-Dichloroquinoline-5,8-dione (CAS 6541-19-1) is a halogenated quinoline derivative characterized by chlorine substituents at the 6- and 7-positions and two ketone groups at the 5- and 8-positions of the quinoline core. This compound is synthesized via a three-step process starting from 8-hydroxyquinoline, involving chlorination and oxidation steps . Its synthesis typically employs chlorinating agents (e.g., Cl₂ or NaOCl) in acidic media, followed by purification via recrystallization . The dichloro substitution enhances electron-withdrawing effects, influencing its redox behavior and biological interactions, particularly in enzymatic systems like NAD(P)H:quinone oxidoreductase 1 (NQO1) .
Properties
Molecular Formula |
C9H3Cl2NO2 |
|---|---|
Molecular Weight |
228.03 g/mol |
IUPAC Name |
2,4-dichloroquinoline-5,8-dione |
InChI |
InChI=1S/C9H3Cl2NO2/c10-4-3-7(11)12-9-6(14)2-1-5(13)8(4)9/h1-3H |
InChI Key |
ZCPDHQDGBWJDGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C2=C(C1=O)C(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
2,4-Dichloroquinoline-5,8-dione exhibits notable anticancer properties. Several studies have demonstrated its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound's cytotoxicity is attributed to its ability to interact with DNA and inhibit cellular respiration by disrupting the electron transport chain in mitochondria, leading to the formation of reactive oxygen species .
- Case Study : In a study examining derivatives of 6,7-dichloroquinoline-5,8-dione, compounds showed IC50 values as low as 0.06 µM against human ovarian cancer cells (SK-OV-3), indicating strong anticancer potential .
Antibacterial and Antifungal Properties
The compound has also been investigated for its antibacterial and antifungal activities.
- Activity Spectrum : Research indicates that derivatives of this compound possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria as well as antifungal activity against various fungal strains .
- Application : The compound has been explored as a potential lead for developing new antibiotics amid rising antibiotic resistance.
Antimalarial Activity
Recent studies have highlighted the compound's effectiveness against Plasmodium falciparum, the causative agent of malaria.
- Research Findings : In vivo studies demonstrated that derivatives of this compound exhibited significant antimalarial activity comparable to standard treatments like chloroquine .
Synthetic Routes
The synthesis of this compound can be achieved through various methods:
These synthetic routes allow for modifications that enhance biological activity or alter pharmacokinetic properties.
Case Study 1: Neuroprotective Effects
Research into neuroprotective applications has shown that derivatives of this compound can inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.
- Findings : Compounds demonstrated significant AChE inhibition in vitro, suggesting potential for treating neurodegenerative diseases.
Case Study 2: Insecticidal Properties
The compound has been explored for its insecticidal effects against malaria vectors such as Anopheles mosquitoes.
Comparison with Similar Compounds
Research Findings and Contradictions
- Substituent Effects on Enzyme Inhibition: While the quinoline-5,8-dione core is critical for PAD inhibition, bromine at 6/7 positions alone reduces potency unless paired with electron-donating groups (e.g., methoxy) . In contrast, 6,7-dichloro derivatives maintain strong NQO1 inhibition without additional modifications, highlighting the role of chlorine in stabilizing reactive intermediates .
- Synthetic Challenges: Pd-catalyzed coupling of 6,7-dichloroquinoline-5,8-dione yields moderate results compared to dibromo analogs, likely due to weaker C–Cl bond activation .
Preparation Methods
Sodium Chlorate–Hydrochloric Acid Oxidation
A widely reported method involves the oxidation of 2,4-dichloroquinolin-8-ol using sodium chlorate (NaClO₃) in hydrochloric acid (HCl). The reaction proceeds via electrophilic substitution and oxidative dehydrogenation:
Procedure :
-
Reagents : 2,4-Dichloroquinolin-8-ol (1 equiv), HCl (conc., 9 equiv), NaClO₃ (1.2 equiv).
-
Conditions : 60°C, 1 hour, vigorous stirring.
-
Workup : The mixture is diluted with ice water, neutralized with sodium bicarbonate (pH 7–9), and filtered. The crude product is recrystallized from ethanol.
Mechanistic Insight :
The HCl/NaClO₃ system generates in situ chlorine radicals, facilitating oxidation of the 8-hydroxy group to a ketone. Concurrently, the 5-position undergoes oxidation, forming the dione structure.
Characterization :
-
¹H NMR (CDCl₃): δ 8.40 (d, J = 8.4 Hz, 1H), 8.53 (s, 1H), 10.35 (s, 1H).
Demethylation of 2,4-Dichloro-5,8-dimethoxyquinoline
Cerium Ammonium Nitrate (CAN)-Mediated Demethylation
This two-step approach first synthesizes 2,4-dichloro-5,8-dimethoxyquinoline, followed by oxidative demethylation to the dione:
Step 1: Synthesis of 2,4-Dichloro-5,8-dimethoxyquinoline
-
Starting Material : 5,8-Dimethoxyquinoline.
-
Chlorination : Reacted with phosphorus oxychloride (POCl₃) at 110°C for 4 hours.
Step 2: CAN-Induced Demethylation
-
Reagents : 2,4-Dichloro-5,8-dimethoxyquinoline (1 equiv), CAN (2.5 equiv).
-
Conditions : Acetonitrile/water (4:1), room temperature, 3 hours.
-
Workup : Extracted with dichloromethane, dried over MgSO₄, and purified via silica gel chromatography.
Mechanistic Insight :
CAN acts as a single-electron oxidant, cleaving methoxy groups to carbonyls. The acetonitrile/water solvent system stabilizes intermediates, minimizing side reactions.
Characterization :
One-Pot Synthesis from Nitroacetate Reagents
Base-Catalyzed Cyclocondensation
A one-pot method utilizes nitroacetate derivatives and dichloroquinoline precursors under basic conditions:
Procedure :
-
Reagents : 2,4-Dichloroquinoline-5,8-dione precursor (1 equiv), ethyl nitroacetate (1.5 equiv), K₂CO₃ (2 equiv).
-
Conditions : Dimethylformamide (DMF), 80°C, 6 hours.
-
Workup : Quenched with water, extracted with ethyl acetate, and purified via recrystallization.
Advantages :
-
Eliminates isolation of intermediates.
-
Scalable under continuous flow conditions (residence time: 50 seconds).
Comparative Analysis of Methods
Key Observations :
-
The NaClO₃/HCl method is cost-effective but requires precise temperature control to avoid over-oxidation.
-
CAN-mediated demethylation offers higher yields but involves hazardous reagents.
-
One-pot synthesis is optimal for large-scale production due to reduced purification steps.
Reaction Optimization and Challenges
Solvent Effects
Byproduct Formation
Scalability
-
Continuous flow reactors improve yields in one-pot synthesis (86% at 3 mL/min).
-
Batch processes for NaClO₃/HCl oxidation face mixing inefficiencies at >100 g scale.
Analytical Validation
Spectroscopic Characterization
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for characterizing 2,4-Dichloroquinoline-5,8-dione and its derivatives?
- Answer : Key techniques include:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., quinone C=O stretches at ~1650–1700 cm⁻¹) and chlorine substituents .
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Assigns aromatic protons and detects substituent-induced shifts (e.g., deshielding near chlorine atoms) .
- ¹³C NMR : Confirms quinone carbonyl carbons (δ ~180–190 ppm) and aromatic ring connectivity .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns (e.g., loss of Cl or CO groups) .
- Methodological Note : Use deuterated solvents (e.g., DMSO-d₆) for NMR, and high-resolution MS for precise mass confirmation.
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : Two primary approaches:
Conrad-Limpach Synthesis : Reacting chlorinated aniline derivatives with ethoxymethylenemalonate to form the quinoline core, followed by oxidation to the quinone .
Chlorination of Hydroxyquinolines : Starting from 4-hydroxyquinoline derivatives, chlorination with POCl₃ or PCl₅ introduces Cl substituents at positions 2 and 4 .
- Optimization Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to avoid over-chlorination .
Advanced Research Questions
Q. How do structural modifications at the 2- and 4-positions influence the biological activity of this compound derivatives?
- Answer :
- Electron-Withdrawing Groups (Cl, NO₂) : Enhance redox cycling, increasing cytotoxicity via ROS generation (e.g., PT-262, a ROCK inhibitor) .
- Amino or Alkylamino Substituents : Improve solubility and target binding (e.g., 6,7-dichloro-2-methyl derivatives show enhanced antiproliferative activity) .
- Regioselectivity : Chlorine at position 4 stabilizes the quinone moiety, while position 2 modifications affect steric interactions with enzymes .
Q. What metabolic pathways are implicated in the detoxification of this compound in human cells?
- Answer :
- Phase I Metabolism : Reduction of the quinone to a catechol via NADPH-dependent reductases (e.g., NQO1) .
- Phase II Conjugation :
- Glutathione (GSH) Adducts : Formed via Michael addition at the quinone’s electrophilic carbonyl groups .
- Methylation/Sulfation : Catechol-O-methyltransferase (COMT) and sulfotransferases (SULTs) generate O-methyl or O-sulfate derivatives for excretion .
- Toxicity Note : GSH depletion can lead to redox cycling, causing oxidative DNA damage .
Q. How can computational methods guide the design of this compound-based inhibitors?
- Answer :
- Molecular Docking : Predict binding modes to targets like ROCK or MYLK4 using software (e.g., AutoDock Vina) .
- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values, molar refractivity) with IC₅₀ data to prioritize analogs .
- DFT Calculations : Evaluate redox potentials to optimize pro-drug activation (e.g., quinone → semiquinone radical) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
